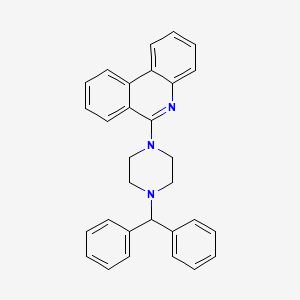
6-(4-Benzhydrylpiperazin-1-yl)phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Benzhydrylpiperazin-1-yl)phenanthridine is a complex organic compound with the molecular formula C30H27N3.
Preparation Methods
The synthesis of 6-(4-Benzhydrylpiperazin-1-yl)phenanthridine typically involves a series of organic reactions. One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition, also known as “click chemistry.” This method allows for the efficient formation of the desired compound under mild reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
6-(4-Benzhydrylpiperazin-1-yl)phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(4-Benzhydrylpiperazin-1-yl)phenanthridine has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiproliferative agent against cancer cell lines.
Medicine: It is being investigated for its potential use in treating diseases such as tuberculosis.
Mechanism of Action
The mechanism of action of 6-(4-Benzhydrylpiperazin-1-yl)phenanthridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation . The compound may also interact with enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
6-(4-Benzhydrylpiperazin-1-yl)phenanthridine can be compared with other similar compounds, such as:
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound is an effective human carbonic anhydrase inhibitor.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have shown significant anti-tubercular activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)phenanthridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-3-11-23(12-4-1)29(24-13-5-2-6-14-24)32-19-21-33(22-20-32)30-27-17-8-7-15-25(27)26-16-9-10-18-28(26)31-30/h1-18,29H,19-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRQZCAODMCVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5051532.png)
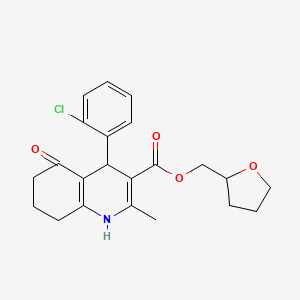
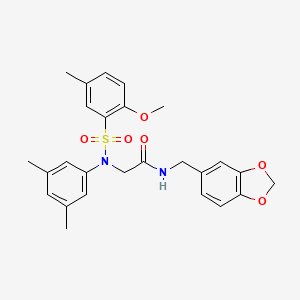
![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)
![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)
![4-methyl-N-[6-methyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5051570.png)

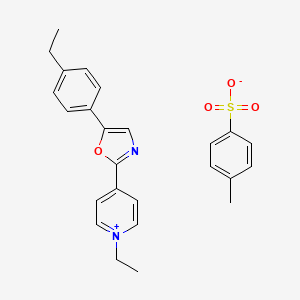
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B5051581.png)
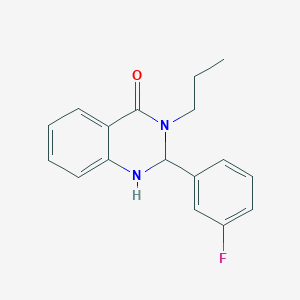
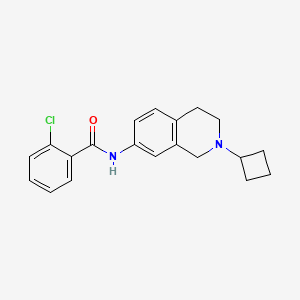
![[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride](/img/structure/B5051611.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5051616.png)
